molecular formula C8H10O2 B13835664 3-Methyl-6-oxohepta-2,4-dienal

3-Methyl-6-oxohepta-2,4-dienal

Cat. No.: B13835664
M. Wt: 138.16 g/mol
InChI Key: VGUSVOYQJAGETI-UHFFFAOYSA-N
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Description

3-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 3. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-oxohepta-2,4-dienal can be synthesized through several methods. One common approach involves the formylenylolefination technique, which is significant for synthesizing various natural products. Another method includes the Vilsmeier reaction of α-oxo-ketenedithioacetals, demonstrating its importance in organic synthesis.

Industrial Production Methods

In industrial settings, this compound is often produced through palladium-catalyzed cross-coupling reactions with functional organozinc reagents. This method leads to the production of functional conjugated dienic aldehydes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organozinc reagents, and formylenylolefination agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include functional conjugated dienic aldehydes and other related compounds.

Scientific Research Applications

3-Methyl-6-oxohepta-2,4-dienal has several scientific research applications, including:

    Synthesis of Natural Products: It is utilized as a key intermediate in the synthesis of natural products like strobilurin B.

    Atmospheric Chemistry Studies: It is identified as a significant product in the reactions of toluene-1,2-oxide/2-methyloxepin.

    Microbiological Studies: It is found as a product in the aerobic degradation of certain nitrotoluenes, indicating its relevance in environmental chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-6-oxohepta-2,4-dienal involves its interaction with molecular targets and pathways. It exerts its effects through various chemical reactions, including oxidation, reduction, and substitution. These reactions lead to the formation of functional conjugated dienic aldehydes and other related compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-oxohepta-2,4-dienal: A heptadienal that is hepta-2,4-dienal substituted by an oxo group at position 6 and a methyl group at position 2.

    2,4-Decadienal: A naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables.

Uniqueness

3-Methyl-6-oxohepta-2,4-dienal is unique due to its specific structure, which includes a methyl group at position 3 and an oxo group at position 6. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(5-6-9)3-4-8(2)10/h3-6H,1-2H3

InChI Key

VGUSVOYQJAGETI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC(=O)C

Origin of Product

United States

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